Cas no 586-02-7 ((2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine)

(2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine structure
586-02-7 structure
Product Name:(2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine
Numero CAS:586-02-7
MF:C48H93NO9
MW:828.253336668015
CID:2013338
PubChem ID:71768128
Update Time:2025-04-21

(2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine Proprietà chimiche e fisiche

Nomi e identificatori

    • (2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine
    • (R)-2-hydroxy-tetracosanoic acid-((1S,2R)-1-beta-D-galactopyranosyloximethyl-2-hydroxy-heptadec-3t-enylamide)
    • (R)-2-Hydroxy-tetracosansaeure-((1S,2R)-1-beta-D-galactopyranosyloxymethyl-2-hydroxy-heptadec-3t-enylamid)
    • (2S)-N-[(1S,2R,3E)-1-[(β-D-Galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-2-hydroxytetracosanamide
    • Q27145663
    • Phrenosin
    • Phrenosin [MI]
    • 586-02-7
    • 1-(D-galactosyl)-N-(2R)-2-hydroxy-tetracosanoylsphingosine
    • 2-OH-24:0-GalC
    • 1-(beta-D-galactosyl)-N-[(2R)-2-hydroxylignoceroyl]sphingosine
    • TETRACOSANAMIDE, N-((1S,2R,3E)-1-((.BETA.-D-GALACTOPYRANOSYLOXY)METHYL)-2-HYDROXY-3-HEPTADECEN-1-YL)-2-HYDROXY-, (2R)-
    • XRV46R3BSQ
    • Phrenosine (ox brain)
    • Tetracosanamide, N-((1S,2R,3E)-1-((beta-D-galactopyranosyloxy)methyl)-2-hydroxy-3-heptadecen-1-yl)-2-hydroxy-, (2R)-
    • 2-hydroxytetracosanoylgalactosylceramide
    • UNII-XRV46R3BSQ
    • CHEBI:75966
    • (2R)-N-[(2S,3R,4E)-1-(beta-D-galactopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide
    • Inchi: 1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)/b36-34+/t40-,41+,42+,43+,44-,45-,46+,48+/m0/s1
    • Chiave InChI: ZXWQZGROTQMXME-DRXHHKTBSA-N
    • Sorrisi: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1CO)O)O)O)OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC([C@@H](CCCCCCCCCCCCCCCCCCCCCC)O)=O

Proprietà calcolate

  • Massa esatta: 827.685
  • Massa monoisotopica: 827.685
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 58
  • Conta legami ruotabili: 41
  • Complessità: 939
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 169A^2
  • XLogP3: 14.9

Proprietà sperimentali

  • Densità: 1.05
  • Punto di ebollizione: 923.1°Cat760mmHg
  • Punto di infiammabilità: 512.1°C
  • Indice di rifrazione: 1.518
  • Rotazione specifica: +4.5° (c = 2 in pyridine)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd